

An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methylbenzaldehyde

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Compound of Interest

Compound Name: 2-Bromo-5-fluoro-4-methylbenzaldehyde

Cat. No.: B569735

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Bromo-5-fluoro-4-methylbenzaldehyde** (CAS No. 916792-21-7). This halogenated aromatic aldehyde is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics. This document details its physicochemical characteristics, provides a detailed, albeit adapted, experimental protocol for its synthesis, and explores its reactivity and potential in drug discovery, including its emerging role in the synthesis of proteolysis-targeting chimeras (PROTACs).

Chemical and Physical Properties

2-Bromo-5-fluoro-4-methylbenzaldehyde is a substituted aromatic compound featuring a bromine atom, a fluorine atom, and a methyl group on the benzaldehyde core. These substitutions impart unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The presence of both bromine and fluorine can significantly influence the lipophilicity, metabolic stability, and binding affinity of derivative compounds, which are critical parameters in drug design.

Table 1: Physicochemical Properties of **2-Bromo-5-fluoro-4-methylbenzaldehyde**

Property	Value	Source
CAS Number	916792-21-7	[1] [2]
Molecular Formula	C ₈ H ₆ BrFO	[1] [2]
Molecular Weight	217.04 g/mol	[1] [2]
Appearance	Solid (predicted)	-
Purity	≥98%	[1] [2]
Product Family	Protein Degrader Building Blocks	[2]

Note: Experimental data for properties such as melting point, boiling point, and density are not readily available in the public domain and would require empirical determination.

Synthesis and Purification: An Experimental Protocol

A specific, peer-reviewed synthesis protocol for **2-Bromo-5-fluoro-4-methylbenzaldehyde** is not readily available in the literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of similar substituted benzaldehydes, such as the oxidation of the corresponding benzyl alcohol. The following is a representative experimental procedure based on the synthesis of 2-bromo-5-fluorobenzaldehyde from its corresponding alcohol.

Reaction Scheme:

Experimental Protocol: Oxidation of (2-Bromo-5-fluoro-4-methylphenyl)methanol

Materials:

- (2-Bromo-5-fluoro-4-methylphenyl)methanol
- Manganese dioxide (MnO₂), activated

- Dichloromethane (DCM), anhydrous
- Magnesium sulfate (MgSO₄), anhydrous
- Celite or a similar filter aid

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2-Bromo-5-fluoro-4-methylphenyl)methanol (1.0 equivalent) in anhydrous dichloromethane.
- Addition of Oxidizing Agent: To the stirred solution, add activated manganese dioxide (approximately 10 equivalents). The reaction is typically performed at room temperature.
- Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. This may take several hours to days.
- Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the manganese dioxide. The filter cake is washed with several portions of dichloromethane to ensure complete recovery of the product.
- Purification: The combined filtrate is concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-Bromo-5-fluoro-4-methylbenzaldehyde**.

Safety Precautions:

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
- Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

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A generalized workflow for the synthesis of **2-Bromo-5-fluoro-4-methylbenzaldehyde**.

Spectroscopic and Analytical Data

Detailed experimental spectra for **2-Bromo-5-fluoro-4-methylbenzaldehyde** are not widely published. The following tables summarize the expected key spectroscopic features based on the chemical structure and data from analogous compounds.

Table 2: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.2	s	1H	Aldehyde (-CHO)
~7.6	d	1H	Aromatic C-H
~7.3	d	1H	Aromatic C-H
~2.4	s	3H	Methyl (-CH ₃)

Solvent: CDCl_3 . The aromatic proton signals will likely show coupling to the fluorine atom.

Table 3: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~190	Aldehyde (-CHO)
~160 (d)	C-F
~135-145	Aromatic C-H & C-CH ₃
~115-125	Aromatic C-H & C-Br
~20	Methyl (-CH ₃)

The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~2820, ~2720	C-H stretch (aldehyde)
~1700	C=O stretch (aldehyde)
~1600, ~1470	C=C stretch (aromatic)
~1250	C-F stretch
~600-800	C-Br stretch

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

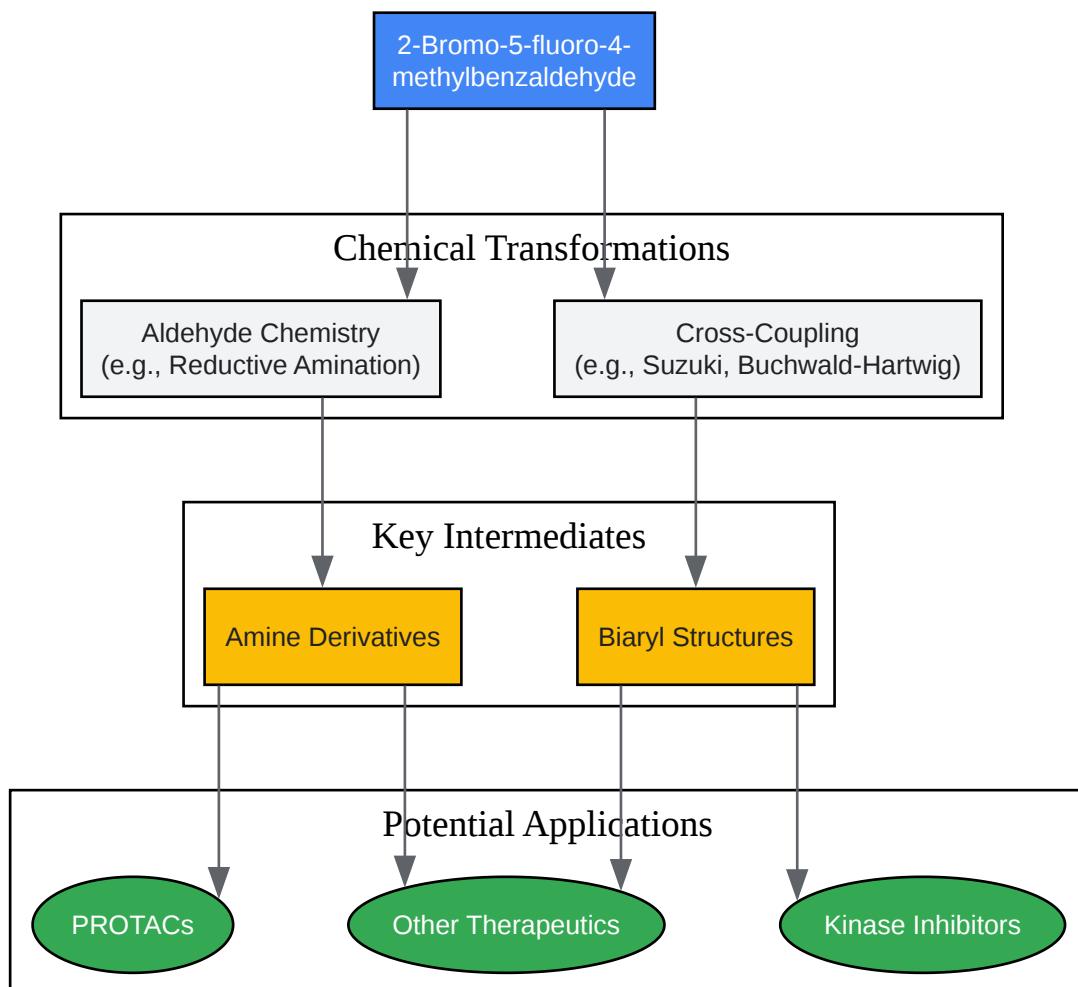
m/z	Interpretation
216/218	[M] ⁺ molecular ion peak (characteristic bromine isotope pattern)
215/217	[M-H] ⁺
187/189	[M-CHO] ⁺
108	[M-Br-CHO] ⁺

Reactivity and Applications in Drug Discovery

2-Bromo-5-fluoro-4-methylbenzaldehyde is a versatile intermediate for the synthesis of more complex molecules, primarily due to the reactivity of its functional groups:

- **Aldehyde Group:** The aldehyde functionality can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various C-C bond-forming reactions such as aldol condensations, Wittig reactions, and Grignard additions.
- **Bromo Group:** The bromine atom serves as a key handle for cross-coupling reactions, most notably Suzuki, Stille, and Heck reactions. This allows for the introduction of a wide variety of substituents at this position, enabling the construction of diverse molecular scaffolds.
- **Fluoro Group:** The fluorine atom can influence the electronic properties of the aromatic ring and can enhance the metabolic stability and binding affinity of drug candidates.

A significant emerging application for this class of compounds is in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Halogenated aromatic compounds are often used as building blocks for the synthesis of ligands that bind to the target protein or the E3 ligase. The specific substitution pattern of **2-Bromo-5-fluoro-4-methylbenzaldehyde** makes it an attractive starting material for the synthesis of novel PROTACs.



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Potential synthetic pathways for drug discovery using **2-Bromo-5-fluoro-4-methylbenzaldehyde**.

Conclusion

2-Bromo-5-fluoro-4-methylbenzaldehyde is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of reactive functional groups allows for the synthesis of a wide array of complex molecular architectures. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, its structural similarity to other well-studied halogenated benzaldehydes provides a strong basis for predicting its chemical behavior and for developing robust synthetic protocols. As research into targeted protein degradation and other novel therapeutic modalities continues to expand, the demand for specialized building blocks

like **2-Bromo-5-fluoro-4-methylbenzaldehyde** is expected to grow. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this compound in their work.

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